2-[4-(azepane-1-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a synthetic heterocyclic derivative featuring a thieno[2,3-c]pyridine core fused with a substituted benzamido group and an azepane-1-sulfonyl moiety. The structure includes a propan-2-yl substituent at position 6 and a carboxamide group at position 3, with hydrochloride salt formation enhancing its solubility.
Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2.ClH/c1-16(2)27-14-11-19-20(15-27)33-24(21(19)22(25)29)26-23(30)17-7-9-18(10-8-17)34(31,32)28-12-5-3-4-6-13-28;/h7-10,16H,3-6,11-15H2,1-2H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWOOBUPKMRELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(azepane-1-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Azepane-1-sulfonyl Group: This step involves sulfonylation reactions, where the azepane ring is introduced using sulfonyl chloride derivatives.
Amidation Reaction: The benzamido group is introduced through an amidation reaction, typically using benzoyl chloride and an amine.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(azepane-1-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-[4-(azepane-1-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Materials Science: Investigation of its properties for use in advanced materials, such as organic semiconductors.
Biological Studies: Research into its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[4-(azepane-1-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyridine
The target compound’s thieno[2,3-c]pyridine core differs from thieno[2,3-b]pyridine derivatives (e.g., ethyl N-{4-aryl-2-cyano-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridin-3-yl}-methanimidates ) in the position of ring fusion. For example, the [2,3-c] fusion may enhance π-stacking interactions compared to [2,3-b] isomers due to altered aromatic overlap .
Thienopyridine vs. Thiazolo-pyrimidine
Compounds like (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile () share a fused heterocyclic system but replace the thiophene ring with a thiazole. The thiazolo-pyrimidine derivatives exhibit strong hydrogen-bonding capacity via NH groups (IR peaks at ~3,400 cm⁻¹ ), whereas the target compound’s sulfonamide group may offer superior solubility and metabolic stability .
Substituent Analysis
Sulfonamide vs. Cyano/Carboxylate Groups
The azepane-1-sulfonyl group in the target compound contrasts with cyano (e.g., compound 11b, IR: 2,209 cm⁻¹ ) or ethoxycarbonyl groups (e.g., compound 7b, ) in analogs. Sulfonamides are known for their enhanced bioavailability and target affinity compared to nitriles, which are metabolically labile .
Propan-2-yl vs. Aromatic Substituents
The propan-2-yl group at position 6 provides steric bulk without significant electron-withdrawing/donating effects, unlike 4-methoxyphenyl or 2-chlorobenzylidene substituents in analogs (e.g., compound 12, ). This may reduce off-target interactions compared to aromatic substituents, which can induce π-π stacking but increase toxicity risks .
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, specifically its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the azepane-1-sulfonyl moiety enhances its potential as a bioactive agent. The molecular formula is CHNOS·HCl, and it has a molecular weight of approximately 358.89 g/mol.
Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyridine |
| Functional Groups | Azepane-1-sulfonyl and benzamide |
| Solubility | Soluble in polar solvents |
| Stability | Stable under normal laboratory conditions |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action appears to involve the inhibition of specific enzymes and pathways related to cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
- Signal Transduction : It affects signaling pathways that are crucial for cancer cell survival and proliferation.
- DNA Interaction : Preliminary data suggest that it may interact with DNA, leading to cytotoxic effects.
Case Studies and Research Findings
-
In Vitro Studies : Research conducted on various cancer cell lines (e.g., HeLa, HepG2) indicates that the compound exhibits significant cytotoxicity. For instance:
- IC values for HeLa cells were reported to be around 10 µM, indicating potent activity compared to standard chemotherapy agents like cisplatin.
- Mechanistic Insights : Studies have shown that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
- Comparative Analysis : A comparative study with other Mannich bases revealed that this compound exhibited superior activity against prostate cancer cells (PC-3), with IC values significantly lower than those of traditional treatments.
Additional Biological Activities
Beyond anticancer properties, the compound has shown promise in other areas:
- Antimicrobial Activity : Some studies indicate potential antibacterial effects against Gram-positive bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting utility in treating inflammatory diseases.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro Cytotoxicity | Significant activity against HeLa and HepG2 cells |
| Mechanistic Studies | Induction of apoptosis via caspase activation |
| Comparative Studies | Lower IC values than standard treatments |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
